molecular formula C9H14BrF3 B2541934 1-(Bromomethyl)-2-(2,2,2-trifluoroethyl)cyclohexane CAS No. 2567503-94-8

1-(Bromomethyl)-2-(2,2,2-trifluoroethyl)cyclohexane

Cat. No.: B2541934
CAS No.: 2567503-94-8
M. Wt: 259.11
InChI Key: CWFOJCWDXLIERX-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-(2,2,2-trifluoroethyl)cyclohexane is a useful research compound. Its molecular formula is C9H14BrF3 and its molecular weight is 259.11. The purity is usually 95%.
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Scientific Research Applications

Isomerization Processes Research indicates that derivatives of cyclohexane, like 1-(Bromomethyl)-2-(2,2,2-trifluoroethyl)cyclohexane, can undergo isomerization under certain conditions. For instance, 1,2,3-Tris(arylmethylene)cyclohexanes are prepared through aldol condensation and Wittig olefination, and can rearrange nearly quantitatively by hydrogen bromide to form 1,2,3-tris(arylmethyl)benzenes, highlighting the transformative potential of bromomethyl and trifluoroethyl groups on cyclohexane structures in synthetic chemistry (Herbert Frey, 1992).

Synthesis of Complex Molecules The compound also plays a role in the synthesis of complex molecules. For example, it can be involved in reactions leading to the synthesis of cyclic ethers and other significant organic compounds. This includes the study on the kinetics of reactions involving bis(sym-collidine)bromonium triflate and various alkenes, where bromomethyl- and trifluoroethyl-substituted cyclohexane derivatives could potentially serve as reactants or intermediates in creating complex molecular structures (A. A. Neverov, R. S. Brown, 1998).

Highly Substituted Cyclohexanes Further research explores the synthesis and properties of highly substituted cyclohexanes, which are chemically related to this compound. These studies provide insights into the reactivity and potential applications of such compounds in organic synthesis, demonstrating how proximity effects influence the chemical behavior of highly substituted cyclohexanes (A. Hofmann, Rui Ren, A. Lough, U. Fekl, 2006).

Catalytic Reactions and Asymmetric Synthesis The cyclohexane derivatives are also significant in catalytic reactions and asymmetric synthesis, showcasing their versatility in creating enantioselective compounds. This includes the synthesis of cis-1,2-disubstituted cyclopentanes and cyclohexanes through processes like Suzuki-Miyaura cross-coupling and iridium-catalyzed asymmetric hydrogenation, which demonstrate the utility of these compounds in achieving high yield and excellent enantio- and diastereoselectivities (A. Schumacher, M. G. Schrems, A. Pfaltz, 2011).

Properties

IUPAC Name

1-(bromomethyl)-2-(2,2,2-trifluoroethyl)cyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrF3/c10-6-8-4-2-1-3-7(8)5-9(11,12)13/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFOJCWDXLIERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(F)(F)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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